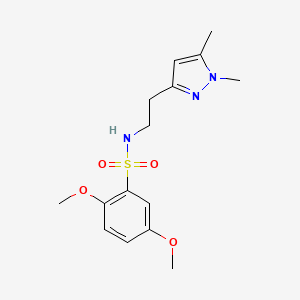

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-11-9-12(17-18(11)2)7-8-16-23(19,20)15-10-13(21-3)5-6-14(15)22-4/h5-6,9-10,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFZRJVBDHPEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Wissenschaftliche Forschungsanwendungen

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound may also interact with other molecular pathways, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamide derivatives vary widely in bioactivity depending on their aryl substituents. For example:

- 2,5-Dimethoxybenzenesulfonamide : The unsubstituted parent compound lacks the pyrazole-ethyl group, reducing steric bulk and hydrogen-bonding capacity. This decreases target selectivity compared to the target compound.

Pyrazole-Containing Analogues

Pyrazole rings are common in kinase inhibitors and anti-inflammatory agents. Key comparisons include:

- N-[6-Bromo-3-(2-ethoxyethyl)-2(3H)-benzothiazolylidene]-1,5-dimethyl-1H-pyrazole-3-carboxamide (): The benzothiazole moiety enhances aromatic stacking but introduces a bromine atom, which may increase molecular weight (MW: ~435 g/mol) and influence halogen bonding .

Substitution Pattern Effects

- Methyl vs.

- Methoxy Positioning : The 2,5-dimethoxy arrangement on the benzene ring creates a planar electron-rich region, favoring interactions with hydrophobic enzyme pockets, unlike para-substituted analogues.

Research Findings and Data Analysis

Table 1: Comparative Properties of Selected Compounds

*Estimated values based on structural analogs.

Key Observations:

- Hydrogen Bonding: The target compound’s sulfonamide group enables robust hydrogen-bond networks (donor: NH; acceptors: SO₂, methoxy O), critical for binding to polar targets like enzymes . This contrasts with carboxamide or azo derivatives, which offer fewer directional interactions.

- Solubility: The methoxy and sulfonamide groups improve aqueous solubility compared to brominated or ester-containing analogues.

- Crystallography : Structural studies of such compounds often employ SHELX for refinement, leveraging its robustness in handling small-molecule data .

Biologische Aktivität

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group attached to a pyrazole derivative. Its chemical formula is CHNOS.

Synthesis:

The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. This reaction is usually carried out in organic solvents like dichloromethane at low temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |

This table illustrates the compound's potential as an alternative antimicrobial agent in treating infections caused by resistant strains .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

The biological activity is attributed to several mechanisms:

- Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism and inflammatory processes by mimicking substrate structures.

- Receptor Interaction: The compound can bind to specific receptors involved in inflammation and immune response modulation.

Study on Antibacterial Efficacy

A recent study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate improved significantly in treated groups, indicating its potential as a therapeutic agent .

Clinical Implications

Given its promising antimicrobial and anti-inflammatory activities, further clinical studies are warranted to assess its efficacy and safety in humans. The compound's ability to target multiple pathways could make it a valuable candidate for developing new therapies for infectious diseases and inflammatory disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide?

Synthesis of this compound likely involves acylation or sulfonylation reactions. For analogous structures (e.g., benzodiazepines and pyrazole derivatives), methods include:

- Stepwise functionalization : Reacting a pyrazole core (e.g., 1,5-dimethyl-1H-pyrazole) with ethylenediamine derivatives to introduce the ethylamine side chain, followed by sulfonylation with 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from solvents like methylene chloride or ethanol are standard for isolating sulfonamide derivatives .

- Validation : Confirm purity via HPLC and structural integrity via / NMR (e.g., pyrazole protons at δ 2.1–2.4 ppm for methyl groups, sulfonamide protons at δ 7.5–8.0 ppm) .

Q. How can the crystal structure of this compound be determined, and what software is used for refinement?

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methylene chloride/hexane mixtures) .

- Refinement tools : Use SHELXL (for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding. SHELX programs are robust for handling high-resolution data and twinned crystals .

- Key metrics : Report bond lengths (e.g., S–N ≈ 1.63 Å, C–O in dimethoxy groups ≈ 1.36 Å), angles, and torsional parameters. Compare with similar sulfonamides (e.g., deviations < 0.02 Å ensure reliability) .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the supramolecular assembly of this compound?

- Graph set analysis : Identify motifs like R(10) (common in sulfonamides) using Etter’s formalism . For example, N–H···O=S interactions between sulfonamide groups and methoxy oxygen atoms can stabilize dimeric or chain-like assemblies.

- Methodology : Combine SC-XRD data with computational tools (e.g., Mercury 4.0) to map hydrogen bonds. Refine H-atom positions using riding models in SHELXL .

- Thermodynamic impact : Hydrogen bonding may reduce solubility in nonpolar solvents, affecting crystallization conditions. Test solvents like DMSO or DMF for co-crystal engineering .

Q. Can the sulfonamide group act as a ligand in coordination chemistry, and what metal ions are viable?

- Coordination potential : Sulfonamide sulfur and oxygen atoms may bind transition metals (e.g., Pt, Cu). Analogous Pt(II) complexes with sulfonamide ligands show planar PtS geometries .

- Experimental design : React the compound with metal salts (e.g., KPtCl) in ethanol/water. Characterize via IR (shift in S=O stretches from ~1350 cm to lower frequencies) and XRD to confirm coordination mode .

- Challenges : Steric hindrance from the pyrazole ethyl group may limit binding. Compare with less bulky sulfonamides (e.g., dichlorophenyl derivatives) to assess steric effects .

Q. How do electronic effects of the 2,5-dimethoxybenzenesulfonamide moiety influence reactivity?

- Resonance and electron density : Methoxy groups donate electrons via conjugation, reducing electrophilicity of the sulfonamide sulfur. This may slow nucleophilic substitution but enhance stability in acidic conditions.

- Methodological validation : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Compare with nitro- or chloro-substituted analogs to quantify electronic contributions .

- Experimental correlation : Measure reaction rates in SN2 conditions (e.g., with NaH/alkyl halides) to confirm reduced reactivity versus electron-deficient sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.